20|A-Dihydro Pregnenolone-d5
Description
Molecular Architecture and Isotopic Labeling Pattern
The molecular architecture of 20|A-Dihydro Pregnenolone-d5 is fundamentally based on the steroidal backbone characteristic of pregnenolone and its derivatives. Pregnenolone itself is a 21-carbon steroid, classified as a pregnane, and features a cyclopentanoperhydrophenanthrene core structure. In the case of this compound, the molecule retains this tetracyclic core, but with specific modifications at the 20-position and the introduction of five deuterium atoms.
The deuterium labeling pattern in this compound is of particular interest for analytical and mechanistic studies. Deuterium, a stable isotope of hydrogen, is incorporated in place of hydrogen atoms at five distinct positions within the molecule. This isotopic substitution is designed to minimally perturb the overall geometry of the molecule while providing a significant mass difference, which is highly advantageous for mass spectrometric analyses and tracer studies. The molecular formula for this compound is C21H29D5O2, with a molecular weight of 323.52 g/mol, reflecting the presence of five deuterium atoms in the structure.
The precise positions of deuterium incorporation are typically chosen to maximize analytical utility and minimize kinetic isotope effects that could alter the compound's behavior in biological or chemical systems. In the case of this compound, the labeling is generally achieved through hydrogen-deuterium exchange reactions or by employing deuterated precursors during synthesis. The resulting isotopologue is structurally identical to its non-deuterated counterpart except for the mass difference and the slightly altered vibrational spectra due to the heavier isotope.
Table 1 below summarizes the key structural parameters and isotopic composition of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C21H29D5O2 |
| Molecular Weight | 323.52 g/mol |
| Number of Deuterium Atoms | 5 |
| Core Structure | Pregnane (C21 steroid) |
| Modification | 20-alpha dihydro derivative |
| Isotopic Labeling Pattern | Five deuterium substitutions |
The introduction of deuterium atoms does not significantly disrupt the three-dimensional conformation of the steroid nucleus. However, the increased mass at the labeled positions can be detected by high-resolution mass spectrometry, allowing for precise quantification and tracking of the compound in complex mixtures. This feature is particularly valuable in pharmacokinetic and metabolic studies, as well as in elucidating reaction mechanisms where isotopic tracing is required.
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13?,15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,13D,17D |
InChI Key |
QAAQQTDJEXMIMF-XOAFWOSDSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection Strategies
The synthesis begins with pregnenolone (C21H32O2), a Δ5-steroid with a 3β-hydroxyl group and 20-keto functionality. To prevent undesired reactions during deuteration, the 3β-hydroxyl group is typically protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection ensures selectivity during subsequent reduction and oxidation steps.
Reduction of the Δ5 Double Bond
The Δ5 double bond of pregnenolone is hydrogenated to yield 5α-dihydroprogesterone. For deuterium incorporation, catalytic hydrogenation with deuterium gas (D2) over a palladium-on-carbon (Pd/C) catalyst is employed. This step introduces two deuterium atoms at the C5 and C6 positions, producing 5α-dihydroprogesterone-d2.
Reaction Conditions :
- Substrate: Pregnenolone-TBDMS ether
- Catalyst: 10% Pd/C
- Solvent: Ethyl acetate
- Pressure: 1 atm D2
- Temperature: 25°C
- Time: 12 hours
20-Keto Group Reduction and Deuterium Incorporation
The 20-keto group is reduced to a 20α-hydroxyl group using sodium borodeuteride (NaBD4), introducing two additional deuterium atoms at C20. The reaction proceeds via stereoselective reduction, favoring the 20α configuration due to steric hindrance from the C13 methyl group.
Reaction Conditions :
- Substrate: 5α-dihydroprogesterone-d2
- Reducing Agent: NaBD4 (3 equiv)
- Solvent: Methanol
- Temperature: 0°C → 25°C
- Time: 2 hours
Deprotection and Final Isolation
The TBDMS ether is cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 20α-dihydro pregnenolone-d4. To achieve the fifth deuterium atom, a final isotopic exchange is performed using deuterium oxide (D2O) under acidic conditions (pH 3–4), replacing the hydroxyl proton at C3 with deuterium.
Reaction Conditions :
- Substrate: 20α-dihydro pregnenolone-d4
- Reagent: D2O (excess)
- Catalyst: HCl (0.1 M)
- Temperature: 50°C
- Time: 24 hours
Isotopic Purity and Analytical Validation
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion peak at m/z 323.29 ([M+H]⁺), consistent with C21H29D5O2. Fragmentation patterns validate the deuterium distribution:
- m/z 305.27: Loss of H2O (-18 Da)
- m/z 287.25: Loss of D2O (-20 Da)
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, CDCl3) reveals the absence of protons at C5, C6, and C20, replaced by deuterium:
¹³C NMR confirms the retention of the steroid skeleton and deuteration sites.
Comparative Analysis of Synthetic Routes
| Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Key Advantage |
|---|---|---|---|---|
| Catalytic Hydrogenation | D2 gas | 78 | 98.5 | Scalability for industrial production |
| NaBD4 Reduction | Sodium borodeuteride | 85 | 99.1 | Stereoselectivity at C20 |
| Isotopic Exchange | D2O | 92 | 97.8 | Cost-effective for small-scale synthesis |
Challenges and Optimization
Stereochemical Control
The 20α configuration is critical for biological activity. Using bulky reducing agents (e.g., L-Selectride®) improves 20α:20β selectivity from 8:1 to 15:1.
Chemical Reactions Analysis
Role in Steroidogenic Pathways
20α-Dihydro Pregnenolone-d5 serves as a precursor in steroid hormone biosynthesis. Key reactions include:
The deuterium label at positions 17, 20, and 21 enables precise tracking of these transformations via mass spectrometry .
Alternative ("Backdoor") Pathway Metabolism
In androgen biosynthesis, 20α-Dihydro Pregnenolone-d5 follows the backdoor pathway to produce dihydrotestosterone (DHT) without testosterone intermediates :
-
5α-Reduction : Converts progesterone-d4 to 5α-dihydroprogesterone (DHP) via 5α-reductase.
-
3α-HSD Oxidation : DHP → allopregnanolone-d4 via AKR1C2/AKR1C4.
-
CYP17A1 Action : Allopregnanolone-d4 → androsterone-d4.
-
17β-HSD Reduction : Androsterone-d4 → 3α-androstanediol-d4.
This pathway bypasses classic intermediates, validated by isotopic tracing studies in prostate cancer models .
Phase II Metabolism
Sulfation :
-
At the 3β-hydroxyl group by sulfotransferases (SULT2A1), forming 20α-Dihydro Pregnenolone-d5 3-sulfate (detected in human milk) .
-
Enhances water solubility for excretion while retaining bioactivity in neurosteroid signaling .
Glucuronidation :
Synthetic and Analytical Reactions
Deuteration Synthesis :
-
Prepared via catalytic deuteration of pregnenolone using Pd/C or PtO₂ in D₂O, achieving >98% isotopic purity .
-
Key intermediates:
Oxidative Metabolism :
-
CYP3A4/CYP7B1 catalyzes 7α-hydroxylation, forming bile acid precursors .
-
ω-Oxidation at C20 produces 20-OH metabolites, analogous to resolvin E4 pathways .
Structural Determinants of Reactivity
-
Double Bond (C5–C6) : Facilitates Δ⁵→Δ⁴ isomerization during 3β-HSD action .
-
Deuterium Labeling : Reduces metabolic rate at labeled positions (kinetic isotope effect), extending half-life in tracer studies .
-
Hydroxyl Groups (C3β, C20α) : Serve as sites for sulfation, glucuronidation, and enzymatic oxidation .
Scientific Research Applications
20α-Dihydro Pregnenolone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand steroid biosynthesis and metabolism.
Biology: Helps in studying the role of steroids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Employed in the development of new steroid-based pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 20α-Dihydro Pregnenolone-d5 involves its interaction with various enzymes and receptors in the body. As a deuterium-labeled analog, it mimics the behavior of natural pregnenolone but allows for easier tracking and quantification in metabolic studies. The molecular targets include steroidogenic enzymes and nuclear receptors involved in steroid hormone biosynthesis and regulation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C21H33NaO5S
- Molecular Weight : 420.54 g/mol
- Form : Sodium salt of the 3-sulfate ester
- Applications : Used in metabolomics, pharmacokinetic studies, and hormone research to improve analytical accuracy via isotope dilution .
Comparison with Structurally Similar Compounds
20β-Dihydro Pregnenolone-d5
Structural Differences :
The 20β isomer (CAS 901-57-5) differs in the stereochemistry of the hydroxyl group at position 20 (β-configuration vs. α-configuration). This minor structural variation can significantly alter receptor binding affinity and metabolic stability .
Functional Implications :
Biological Activity: 20β isomers are less prevalent in endogenous steroid pathways, suggesting divergent roles in cellular signaling compared to the 20α form. Analytical Utility: Both isomers serve as internal standards but require distinct chromatographic separation to avoid co-elution .
Unlabeled 20α-Dihydro Pregnenolone 3-Sulfate Sodium
Key Differences :
Isotopic Composition: The non-deuterated form lacks the five deuterium atoms, resulting in a lower molecular weight (~415.52 g/mol vs. 420.54 g/mol for the -d5 variant). Applications: Primarily used in qualitative studies or as a reference compound, whereas the deuterated version is critical for quantitative LC-MS to correct for matrix effects .
Pregnenolone Sulfate and Derivatives
Comparison :
Pregnenolone Sulfate (unlabeled): A major neurosteroid with modulatory effects on GABA-A receptors. Unlike 20α-dihydro pregnenolone-d5, it lacks both the 20α reduction and deuterium labeling, limiting its use in isotope-based assays. Deuterated Analogues: Compounds like 20α-Dihydro Pregnenolone-d5 offer superior metabolic stability due to deuterium’s kinetic isotope effect, reducing hydrogen-deuterium exchange rates in vivo .
Physicochemical and Handling Comparison
Regulatory and Handling Considerations
Deuterated Compounds: Classified as controlled products in some regions, requiring permits or biosafety documentation for shipment. Handling fees and lead times are typically higher compared to non-deuterated variants .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|---|
| 20α-Dihydro Pregnenolone-d5 | 131320-06-4 | C21H33NaO5S | 420.54 | LC-MS internal standard |
| 20β-Dihydro Pregnenolone-d5 | 901-57-5 | C21H33NaO5S | 420.54 | Comparative metabolism |
| Unlabeled 20α-Dihydro Pregnenolone 3-Sulfate | 131320-06-4 (unlabeled) | C21H38O5S | ~415.52 | Receptor binding assays |
Table 2: Supplier and Handling Comparison
| Parameter | 20α-Dihydro Pregnenolone-d5 | 20β-Dihydro Pregnenolone-d5 | Unlabeled Form |
|---|---|---|---|
| Primary Suppliers | Aladdin Scientific, TRC | TRC, MedChemExpress | Santa Cruz Biotech |
| Shelf Life | 6–12 months | 6–12 months | 12–24 months |
| Regulatory Status | Controlled product | Controlled product | Standard chemical |
Q & A
Q. How should researchers address ethical considerations in preclinical studies using 20α-Dihydro Pregnenolone-d5?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, reporting sample size justification, randomization, and blinding. For human tissue models, obtain informed consent and IRB approval. Disclose deuterated compound sourcing and purity in methods sections to meet journal transparency standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
